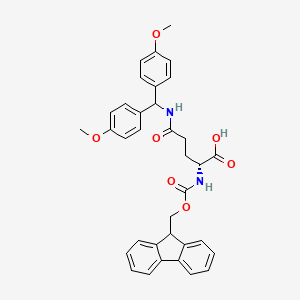
2-(2-甲基-1,3-噻唑-5-基)乙胺
描述
2-(2-Methyl-1,3-thiazol-5-yl)ethan-1-amine is a heterocyclic organic compound containing a thiazole ring. Thiazole rings are known for their diverse biological activities and are found in various natural and synthetic compounds.
科学研究应用
2-(2-Methyl-1,3-thiazol-5-yl)ethan-1-amine has several scientific research applications:
Medicinal Chemistry: It serves as a precursor for the synthesis of drugs with antimicrobial, antifungal, and anticancer properties.
Biological Studies: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industrial Applications: It is employed in the synthesis of dyes, pigments, and other industrial chemicals.
作用机制
Mode of action
Many thiazole derivatives work by interacting with biological targets and causing changes in their function .
Biochemical pathways
Without specific information on “2-(2-Methyl-1,3-thiazol-5-yl)ethan-1-amine”, it’s difficult to say which biochemical pathways it might affect. Thiazole derivatives are known to be involved in a wide range of biological activities .
Pharmacokinetics
Thiazole derivatives, in general, have diverse pharmacokinetic properties depending on their specific structures .
Result of action
Thiazole derivatives have been found to have a wide range of biological activities, including antimicrobial, antifungal, antiviral, and antitumor effects .
生化分析
Biochemical Properties
2-(2-Methyl-1,3-thiazol-5-yl)ethan-1-amine plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. This compound is known to interact with enzymes involved in metabolic pathways, such as those responsible for the synthesis and degradation of thiazole-containing compounds. The interactions between 2-(2-Methyl-1,3-thiazol-5-yl)ethan-1-amine and these enzymes can lead to the modulation of enzyme activity, either by inhibition or activation, depending on the specific enzyme and the context of the reaction .
Cellular Effects
The effects of 2-(2-Methyl-1,3-thiazol-5-yl)ethan-1-amine on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, 2-(2-Methyl-1,3-thiazol-5-yl)ethan-1-amine can modulate the activity of signaling molecules, leading to changes in downstream signaling pathways that regulate cell growth, differentiation, and apoptosis . Additionally, this compound can alter gene expression patterns, resulting in changes in the production of proteins that are crucial for cellular functions .
Molecular Mechanism
At the molecular level, 2-(2-Methyl-1,3-thiazol-5-yl)ethan-1-amine exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as proteins and nucleic acids. These interactions can lead to the inhibition or activation of enzymes, changes in protein conformation, and alterations in gene expression . For example, 2-(2-Methyl-1,3-thiazol-5-yl)ethan-1-amine can bind to the active site of an enzyme, thereby inhibiting its activity and affecting the overall metabolic pathway .
Temporal Effects in Laboratory Settings
The stability and degradation of 2-(2-Methyl-1,3-thiazol-5-yl)ethan-1-amine in laboratory settings are critical factors that influence its long-term effects on cellular function. Over time, this compound may undergo chemical degradation, leading to the formation of by-products that can have different biological activities . In in vitro and in vivo studies, the temporal effects of 2-(2-Methyl-1,3-thiazol-5-yl)ethan-1-amine have been observed, with changes in cellular responses noted over extended periods of exposure .
Dosage Effects in Animal Models
The effects of 2-(2-Methyl-1,3-thiazol-5-yl)ethan-1-amine vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as enhanced metabolic activity or improved cellular function . At higher doses, toxic or adverse effects may be observed, including cellular damage, disruption of metabolic pathways, and potential toxicity to vital organs . Understanding the dosage effects is crucial for determining the therapeutic potential and safety profile of 2-(2-Methyl-1,3-thiazol-5-yl)ethan-1-amine.
Metabolic Pathways
2-(2-Methyl-1,3-thiazol-5-yl)ethan-1-amine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion into different metabolites . These metabolic pathways can influence the overall metabolic flux and levels of specific metabolites within the cell . The interactions between 2-(2-Methyl-1,3-thiazol-5-yl)ethan-1-amine and metabolic enzymes are essential for understanding its role in cellular metabolism and its potential therapeutic applications .
Transport and Distribution
The transport and distribution of 2-(2-Methyl-1,3-thiazol-5-yl)ethan-1-amine within cells and tissues are mediated by various transporters and binding proteins . These interactions determine the localization and accumulation of the compound in specific cellular compartments . Understanding the transport mechanisms is crucial for elucidating the pharmacokinetics and pharmacodynamics of 2-(2-Methyl-1,3-thiazol-5-yl)ethan-1-amine .
Subcellular Localization
The subcellular localization of 2-(2-Methyl-1,3-thiazol-5-yl)ethan-1-amine is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This localization can affect the compound’s activity and function within the cell, as it may interact with different biomolecules depending on its subcellular distribution . Understanding the subcellular localization is essential for determining the precise mechanisms of action of 2-(2-Methyl-1,3-thiazol-5-yl)ethan-1-amine and its potential therapeutic applications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methyl-1,3-thiazol-5-yl)ethan-1-amine typically involves the reaction of ethyl 4-bromo-3-oxopentanoate with thiourea in ethanol, resulting in the formation of an ester compound during the early stage of synthesis . This intermediate is then further reacted to form the desired thiazole derivative.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions
2-(2-Methyl-1,3-thiazol-5-yl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazoles.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .
相似化合物的比较
Similar Compounds
- 2-Mercapto-4-methyl-5-thiazoleacetic acid
- 4-Methyl-5-thiazoleethanol
- 2-(5-Methoxy-1H-indol-3-yl)ethan-1-amine
Uniqueness
2-(2-Methyl-1,3-thiazol-5-yl)ethan-1-amine is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as varied biological activities .
属性
IUPAC Name |
2-(2-methyl-1,3-thiazol-5-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2S/c1-5-8-4-6(9-5)2-3-7/h4H,2-3,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFZFHXGVDUYSJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(S1)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1206982-33-3 | |
| Record name | 2-(2-methyl-1,3-thiazol-5-yl)ethan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[(3-Methylphenyl)amino]butanohydrazide](/img/structure/B1442624.png)

![4-Methoxy-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine hydrochloride](/img/structure/B1442629.png)

![1-{7-[(E)-2-(dimethylamino)vinyl]-2-pyridin-3-yl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone](/img/structure/B1442631.png)

![1-{7-[(E)-2-(dimethylamino)vinyl][1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone](/img/structure/B1442635.png)

![7-Bromothieno[2,3-b]pyrazine](/img/structure/B1442637.png)
![{[4-(2-Methoxyphenyl)-1,3-thiazol-2-yl]-methyl}amine dihydrochloride methanol](/img/structure/B1442639.png)

![5-[(Benzylamino)methyl]-2-furoic acid hydrochloride](/img/structure/B1442643.png)

